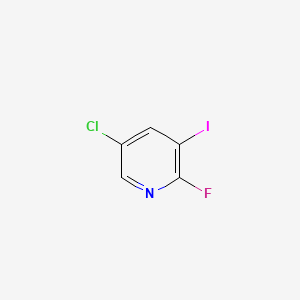

5-氯-2-氟-3-碘吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-2-fluoro-3-iodopyridine is a halo-substituted pyridine . It has the molecular formula C5H2ClFIN . The CAS number for this compound is 884495-31-2 .

Synthesis Analysis

The synthesis of 5-Chloro-2-fluoro-3-iodopyridine and similar compounds often involves halogen dance reactions . A series of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety was synthesized . The target compounds were prepared through S-substitution reaction of 5-mercapto-1,3,4-oxadiazole analogs .Molecular Structure Analysis

The molecular weight of 5-Chloro-2-fluoro-3-iodopyridine is 257.43200 . The exact mass is 256.89000 . The structure of this compound can be represented by the SMILES string Fc1ncccc1I .Physical And Chemical Properties Analysis

5-Chloro-2-fluoro-3-iodopyridine is a solid . The boiling point is 252.1±35.0°C at 760 mmHg .科学研究应用

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are crucial in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of fluorine atoms, which are strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues 5-Chloro-2-fluoro-3-iodopyridine can serve as a precursor in the synthesis of various fluoropyridines, which are explored for their potential as imaging agents in biological applications, particularly in radiobiology .

Anticancer Drug Precursors

The compound has been used as a starting material in the synthesis of anticancer drugs. For instance, by reacting with vinylstannane and monothioacetic acids, a derivative of 5-Chloro-2-fluoro-3-iodopyridine was obtained and utilized as a precursor for the synthesis of dihydrothienopyridine analogues with potential anticancer activity .

Halogen Dance Reaction

In heterocyclic chemistry, the halogen dance reaction is a method used to activate certain positions in heterocyclic systems for subsequent functionalization5-Chloro-2-fluoro-3-iodopyridine can undergo such reactions, enabling the selective migration of halides to positions that are otherwise difficult to access, thereby facilitating the introduction of various functional groups .

Copper-Catalyzed Trifluoromethylation

The trifluoromethylation of aromatic and heteroaromatic cores is of significant interest due to its relevance in pharmacology5-Chloro-2-fluoro-3-iodopyridine can be subjected to copper-catalyzed trifluoromethylation, extending the range of possible modifications to include alkoxy-substituted iodopyridines and their benzologs .

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products5-Chloro-2-fluoro-3-iodopyridine could be used to synthesize fluorine-containing heterocycles, which are often incorporated into agricultural active ingredients due to their improved physical, biological, and environmental properties .

Pharmaceutical Applications

With fluorine being a common element in pharmaceuticals, 5-Chloro-2-fluoro-3-iodopyridine can be a valuable synthetic block. It can contribute to the synthesis of fluorine-containing drugs, which make up a significant portion of the pharmaceutical market due to their enhanced efficacy and stability .

Organic Material Synthesis

Fluorinated heterocycles, such as those derived from 5-Chloro-2-fluoro-3-iodopyridine , are also explored for their applications in organic materials. Their unique properties can lead to the development of novel materials with specific electronic and photonic characteristics .

Radiopharmaceuticals

The synthesis of 18F -substituted pyridines, which are used as imaging agents in positron emission tomography (PET), is another application5-Chloro-2-fluoro-3-iodopyridine can be used to introduce 18F into pyridine rings, creating compounds that are valuable in local radiotherapy of cancer .

安全和危害

未来方向

作用机制

Target of Action

It’s known that fluoropyridines, a class of compounds to which 5-chloro-2-fluoro-3-iodopyridine belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 5-Chloro-2-fluoro-3-iodopyridine might interact with its targets in a unique manner, potentially leading to different biochemical changes.

属性

IUPAC Name |

5-chloro-2-fluoro-3-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCAFZNEDOLLTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660550 |

Source

|

| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoro-3-iodopyridine | |

CAS RN |

884495-31-2 |

Source

|

| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

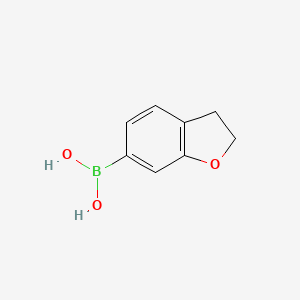

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)

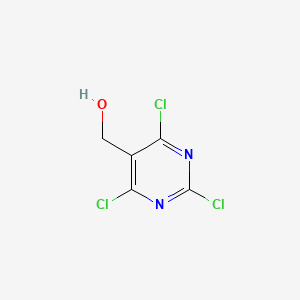

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

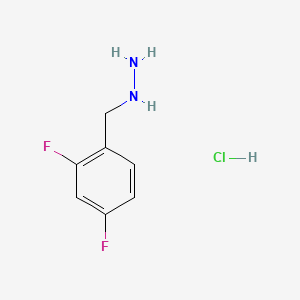

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)